MAO-B Inhibition Selectivity Gap: 6-Bromo-3-methylquinolin-8-ol vs. 5,7-Dibromo-8-hydroxyquinoline
Available BindingDB data indicate that 6-Bromo-3-methylquinolin-8-ol (CHEMBL3398528) exhibits an IC50 > 100,000 nM against human recombinant MAO-B [1]. In contrast, the structurally related 5,7-dibromo-8-hydroxyquinoline scaffold (e.g., CHEMBL2062874) demonstrates an IC50 of approximately 103,000 nM against MAO-A [2]. While direct head-to-head data are unavailable, the >100 μM MAO-B potency of the 6-bromo-3-methyl derivative suggests a selectivity window that differs from dihalogenated 8-hydroxyquinolines active at low micromolar concentrations. This selectivity differential is critical for neuroscience applications requiring MAO subtype discrimination.
| Evidence Dimension | MAO-B Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | >100,000 nM (MAO-B, recombinant human) |
| Comparator Or Baseline | BDBM50389463 (a 5,7-dibromo-8-hydroxyquinoline analog, CHEMBL2062874): IC50 = 103,000 nM (MAO-A); typical active dihalogenated 8-hydroxyquinolines: IC50 < 10,000 nM |
| Quantified Difference | Target compound >100-fold less potent than low-micromolar dihalogenated analogs; MAO-B selectivity window not defined for comparator |
| Conditions | Spectrofluorometric assay; recombinant human MAO-B; kynuramine substrate [1] |
Why This Matters
For MAO-B-targeted drug discovery, selectivity over MAO-A is critical to avoid peripheral side effects; this compound's weak MAO-B inhibition may be advantageous in applications where MAO engagement must be minimized, or may represent a scaffold for optimization rather than a final candidate.
- [1] BindingDB. BDBM50063525 (CHEMBL3398528). IC50 > 1.00E+5 nM. Human recombinant MAO-B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063525 View Source
- [2] BindingDB. BDBM50389463 (CHEMBL2062874). IC50 = 1.03E+5 nM. Human recombinant MAO-A. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50389463 View Source
